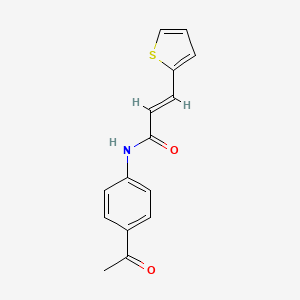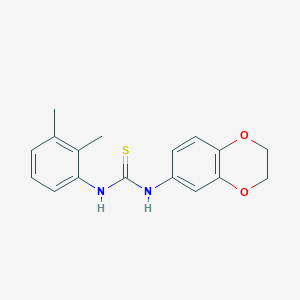
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea, commonly known as Dibenzothiazepinone (DBT) is a compound that has been extensively studied for its potential therapeutic applications. DBT is a member of the benzodioxinone family and has been found to have diverse biological activities.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea is not fully understood. However, it has been suggested that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea exerts its biological effects by inhibiting the activity of various enzymes, including topoisomerase II, protein kinase C, and cyclooxygenase-2. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has also been found to have antiviral properties by inhibiting viral replication. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have high purity and yield. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has also been found to have low toxicity, making it a good candidate for further research. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea. One potential area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea as a potential cancer treatment. Further studies are needed to determine the optimal dosage and administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea for cancer treatment. Another area of research is the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea as a potential antiviral agent. Additional studies are needed to determine the effectiveness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea against different viral strains. Finally, the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea needs to be further elucidated to better understand its biological effects.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea can be synthesized by the reaction of 2,3-dimethylphenyl isothiocyanate with 1,2-benzoquinone in the presence of a palladium catalyst. The reaction leads to the formation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea in good yield and purity.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. It has also been found to have antiviral properties against HIV-1 and herpes simplex virus. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(2,3-dimethylphenyl)thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-4-3-5-14(12(11)2)19-17(22)18-13-6-7-15-16(10-13)21-9-8-20-15/h3-7,10H,8-9H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIAXVLMHQBNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC3=C(C=C2)OCCO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5816085.png)
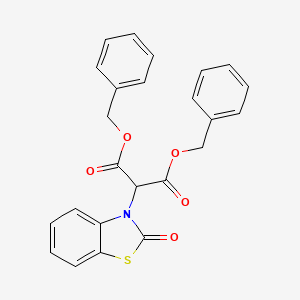
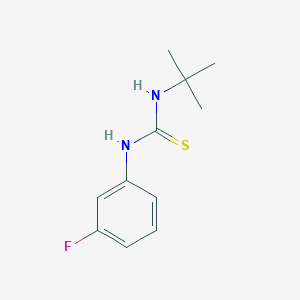
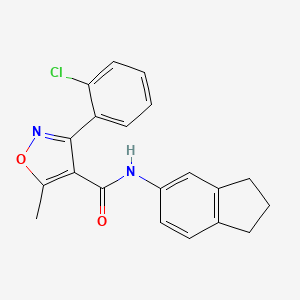
![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5816109.png)
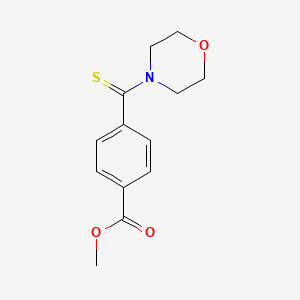
![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)
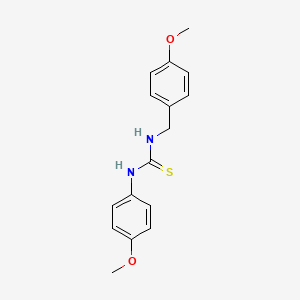
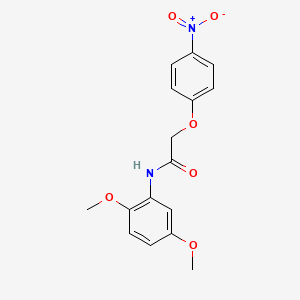
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)
![N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5816161.png)
![3-(2-hydroxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5816169.png)
